13,14-dihydro-15-keto Prostaglandin D1 13,14-dihydro-15-keto Prostaglandin D1 13,14-dihydro-15-keto Prostaglandin D1 is a prostanoid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0112477
InChI: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
SMILES: CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O
Molecular Formula: C20H34O5
Molecular Weight: 354.5 g/mol

13,14-dihydro-15-keto Prostaglandin D1

CAS No.:

Cat. No.: VC0112477

Molecular Formula: C20H34O5

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

13,14-dihydro-15-keto Prostaglandin D1 -

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
IUPAC Name 7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Standard InChI InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
Standard InChI Key WTCAXDJXNVRHRC-KURKYZTESA-N
Isomeric SMILES CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O
SMILES CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O
Canonical SMILES CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O

Chemical Properties and Structure

13,14-dihydro-15-keto Prostaglandin D1 possesses several characteristic chemical properties that define its structure and potential biochemical activities.

Molecular Characteristics

The compound exhibits the following key molecular characteristics:

PropertyValue
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
CAS Number1392219-79-2
IUPAC Name7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Standard InChIKeyWTCAXDJXNVRHRC-KURKYZTESA-N

The compound possesses a cyclopentane ring with functional groups that influence its biochemical behavior and interactions with various biological targets.

Structural Details

The structure of 13,14-dihydro-15-keto Prostaglandin D1 includes specific stereochemical features that are critical to its biological activity. The Simplified Molecular Input Line Entry System (SMILES) notation provides a concise representation of its structure:

SMILES: CCCCCC(=O)CC[C@@H]1C@HCCCCCCC(=O)O

This structure contains several functional groups including:

  • A cyclopentane ring with ketone functionality

  • A carboxylic acid terminus

  • A hydroxyl group on the cyclopentane ring

  • A ketone group in the side chain derived from the 3-oxooctyl component

These structural features likely dictate the compound's ability to interact with various biological receptors and enzymes, contributing to its potential physiological effects.

Synthesis and Metabolic Pathway

Metabolic Transformation

The conversion of Prostaglandin D1 to 13,14-dihydro-15-keto Prostaglandin D1 is believed to occur through the action of 15-hydroxy prostaglandin dehydrogenase, which oxidizes the hydroxyl group at the C-15 position to a ketone . This metabolic pathway is consistent with the known degradation pathways of other prostaglandins, where the initial product of prostaglandin synthesis is metabolized through a series of enzymatic reactions to produce more stable derivatives.

The theoretical metabolic pathway can be summarized as:

Dihomo-γ-linolenic acid (DGLA) → Prostaglandin D1 → 13,14-dihydro-15-keto Prostaglandin D1

This pathway represents part of the broader arachidonic acid metabolism network, which plays crucial roles in various physiological and pathological processes .

Biological Activity and Research Findings

Platelet Aggregation Inhibition

One of the most notable biological activities attributed to 13,14-dihydro-15-keto Prostaglandin D1 is its ability to inhibit ADP-induced platelet aggregation in humans. In vitro studies have suggested an IC50 value of approximately 320 ng/ml, which is about one-tenth as potent as Prostaglandin D2 (PGD2) . This anti-platelet activity suggests a potential role in modulating thrombotic processes, though the clinical significance remains to be determined.

Metabolic Alterations in Disease States

Recent research has identified 13,14-dihydro-15-keto Prostaglandin D1 as a metabolite affected in certain pathological conditions. In a study investigating diabetic nephropathy, this compound was found to be among the metabolites whose levels were altered in the diseased state and subsequently modulated by treatment with crocin, a carotenoid compound derived from saffron .

The study revealed the following changes in 13,14-dihydro-15-keto Prostaglandin D1 levels across different experimental groups:

Control GroupModel GroupCrocin Treatment GroupFold Change (Model/Control)Trend in ModelEffect of Crocin Treatment
1.451.611.830.42IncreasedDecreased

These findings suggest that 13,14-dihydro-15-keto Prostaglandin D1 may play a role in the pathophysiology of diabetic nephropathy, potentially through mechanisms related to inflammation or oxidative stress regulation .

Current Research Status and Future Directions

Research Gaps

Despite its inclusion in lipid mediator panels and commercial availability, there are significant gaps in our understanding of 13,14-dihydro-15-keto Prostaglandin D1:

  • Natural Occurrence: To date, neither Prostaglandin D1 nor its metabolite 13,14-dihydro-15-keto Prostaglandin D1 has been conclusively identified as naturally occurring compounds in biological systems .

  • Biological Activity: Beyond platelet aggregation inhibition, comprehensive studies on the biological activities of this compound are notably absent from the literature .

  • Receptor Interactions: The specific molecular targets and receptors with which this compound interacts remain largely undefined.

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